

In Silico Prediction of 2-m-Tolyloxazole Properties: A Technical Guide

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Compound of Interest

Compound Name: 2-m-Tolyloxazole

Cat. No.: B15364988

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For Researchers, Scientists, and Drug Development Professionals

Introduction

In the contemporary drug discovery and development landscape, the early assessment of a compound's pharmacological and safety profile is paramount to de-risk projects and reduce costly late-stage failures. In silico predictive models have emerged as indispensable tools, offering a rapid and cost-effective means to evaluate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel chemical entities before their synthesis.[1][2][3][4] This technical guide provides a comprehensive overview of the predicted physicochemical and ADMET properties of **2-m-Tolyloxazole**, a heterocyclic organic compound with potential applications in medicinal chemistry.

The predictions presented herein are generated using a consensus of well-established and validated computational models, including SwissADME, pkCSM, and admetSAR.[2][5][6][7][8][9][10][11][12] These platforms leverage vast datasets of experimentally determined properties to build robust quantitative structure-activity relationship (QSAR) models.[2] By analyzing the chemical structure of **2-m-Tolyloxazole**, these tools can forecast its behavior in biological systems, providing critical insights for lead optimization and candidate selection.

This document serves as a practical guide for researchers, offering a detailed summary of predicted properties in structured tables, outlining the methodologies behind these predictions, and visualizing the computational workflows involved.

Predicted Physicochemical Properties

The physicochemical characteristics of a molecule are fundamental determinants of its pharmacokinetic behavior. Properties such as molecular weight, lipophilicity (logP), solubility, and polar surface area (PSA) directly influence a compound's ability to be absorbed, distributed to its target, and subsequently eliminated from the body. The predicted physicochemical properties of **2-m-Tolyloxazole** are summarized in Table 1.

| Property | Predicted Value | Unit | Method/Tool |
|---------------------------------------|--------------------------------------|----------------|-------------|
| Molecular Formula | C14H11NO | - | - |
| Molecular Weight | 209.25 | g/mol | SwissADME |
| Canonical SMILES | <chem>Cc1cccc(c1)c2nc3cccc3o2</chem> | - | - |
| LogP (Consensus) | 3.85 | - | SwissADME |
| Water Solubility (LogS) | -4.51 | log(mol/L) | SwissADME |
| Water Solubility | 3.09e-02 | mg/mL | SwissADME |
| Topological Polar Surface Area (TPSA) | 21.59 | Å ² | SwissADME |
| Number of Hydrogen Bond Acceptors | 2 | - | SwissADME |
| Number of Hydrogen Bond Donors | 0 | - | SwissADME |
| Number of Rotatable Bonds | 1 | - | SwissADME |
| Molar Refractivity | 64.31 | - | SwissADME |

Table 1: Predicted Physicochemical Properties of **2-m-Tolyloxazole**.

Predicted Pharmacokinetic (ADME) Properties

The ADME profile of a drug candidate dictates its concentration and persistence in the body, ultimately influencing its efficacy and potential for adverse effects. In silico ADMET prediction is a critical component of modern drug discovery, enabling the early identification of liabilities that could lead to clinical failure. The predicted ADME properties of **2-m-Tolyloxazole** are detailed in Table 2.

| Parameter | Prediction | Confidence/Score | Method/Tool |
|--|------------|------------------|-------------|
| Absorption | | | |
| Human Intestinal Absorption | High | - | SwissADME |
| Caco-2 Permeability | High | - | SwissADME |
| P-glycoprotein Substrate | No | - | SwissADME |
| Distribution | | | |
| Volume of Distribution (VDss) | 0.351 | log L/kg | pkCSM |
| Blood-Brain Barrier (BBB) Permeability | Yes | - | SwissADME |
| CNS Permeability | -1.758 | logPS | pkCSM |
| Fraction Unbound in Plasma | 0.123 | - | pkCSM |
| Metabolism | | | |
| CYP1A2 Inhibitor | No | - | SwissADME |
| CYP2C19 Inhibitor | No | - | SwissADME |
| CYP2C9 Inhibitor | Yes | - | SwissADME |
| CYP2D6 Inhibitor | No | - | SwissADME |
| CYP3A4 Inhibitor | Yes | - | SwissADME |
| Excretion | | | |
| Total Clearance | 0.493 | log ml/min/kg | pkCSM |
| Renal OCT2 Substrate | No | - | pkCSM |

Table 2: Predicted ADME Properties of **2-m-Tolyloxazole**.

Predicted Toxicological Properties

Early assessment of potential toxicity is crucial to prevent the progression of compounds that may have harmful effects. Computational toxicology models can predict a range of toxicity endpoints, from mutagenicity to organ-specific toxicities. The predicted toxicological profile of **2-m-Tolyloxazole** is presented in Table 3.

| Endpoint | Prediction | Probability/Score | Method/Tool |
|------------------------|----------------|-------------------|-------------|
| AMES Mutagenicity | Non-mutagen | - | admetSAR |
| Carcinogenicity | Non-carcinogen | 0.73 | admetSAR |
| hERG I Inhibitor | No | - | pkCSM |
| hERG II Inhibitor | No | - | pkCSM |
| Minnow Toxicity | 3.589 | -log(mM) | pkCSM |
| T. pyriformis Toxicity | 0.987 | -log(ug/L) | pkCSM |
| Skin Sensitisation | No | - | pkCSM |

Table 3: Predicted Toxicological Properties of **2-m-Tolyloxazole**.

Methodologies and Experimental Protocols

The in silico predictions presented in this guide are based on the methodologies implemented in the following publicly accessible web-based tools:

- SwissADME: This tool provides a comprehensive analysis of physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[\[5\]](#)[\[7\]](#)[\[9\]](#)[\[13\]](#) The predictions are based on a combination of established computational methods and in-house developed models. For instance, the consensus LogP is an average of multiple predictive models, and the BOILED-Egg model provides an intuitive visualization of gastrointestinal absorption and brain penetration.[\[5\]](#)
- pkCSM: This platform utilizes graph-based signatures to predict a wide range of pharmacokinetic and toxicity properties.[\[11\]](#)[\[12\]](#) The chemical structure is represented as a

graph, and structural signatures are used to train machine learning models on large datasets of experimental data.

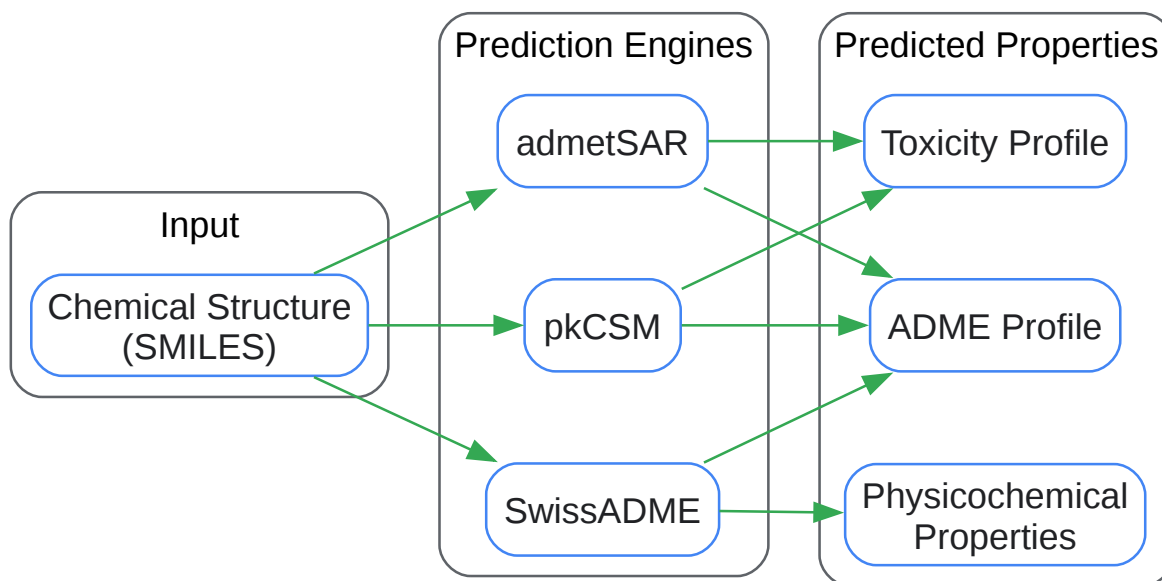
- admetSAR: This tool offers a comprehensive suite of models for predicting the ADMET properties of chemical compounds.^{[1][2][6][8][10]} It leverages a large, curated database of experimental data to build and validate its predictive QSAR models.

General Protocol for In Silico Property Prediction:

- Input: The canonical SMILES string of **2-m-Tolyloxazole** (Cc1cccc(c1)c2nc3ccccc3o2) is submitted to the respective web server.
- Computation: The platform's algorithms process the chemical structure to calculate a variety of molecular descriptors.
- Prediction: These descriptors are then used as input for the pre-trained QSAR models to predict the physicochemical, ADME, and toxicity properties.
- Output: The results are presented in a structured format, often including a confidence score or probability for each prediction.

Visualizations

To better illustrate the workflows and logical relationships in in silico property prediction, the following diagrams are provided.



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General workflow for in silico property prediction.



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Key ADMET properties predicted from molecular structure.

Conclusion

The in silico analysis of **2-m-Tolyloxazole** provides valuable preliminary data for its potential as a drug candidate. The predicted physicochemical properties suggest good oral bioavailability. The ADME predictions indicate high intestinal absorption and blood-brain barrier permeability, which could be advantageous for CNS-targeting agents. However, the predicted inhibition of CYP2C9 and CYP3A4 warrants further experimental investigation to assess the risk of drug-

drug interactions. The toxicological predictions are generally favorable, with no predicted mutagenicity or hERG liability.

It is imperative to recognize that in silico predictions are not a substitute for experimental validation. These computational results should be used to guide and prioritize experimental studies. Further in vitro and in vivo testing is necessary to confirm the predicted properties and to fully characterize the pharmacological and toxicological profile of **2-m-Tolyloxazole**. This integrated approach, combining computational and experimental methods, is essential for accelerating the drug discovery process and increasing the likelihood of success.

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